BenchChemオンラインストアへようこそ!

2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine

PDK-1 inhibition kinase inhibitor potency celecoxib derivative

2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine, commonly designated OSU-03013 (CAS 742112-34-1), is a synthetic celecoxib-derived small molecule belonging to the class of trifluoromethyl pyrazolyl guanidines. It possesses the molecular formula C₂₅H₁₈F₃N₅ and a molecular weight of 445.44 g/mol.

Molecular Formula C25H18F3N5
Molecular Weight 445.4 g/mol
CAS No. 742112-34-1
Cat. No. B11934541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine
CAS742112-34-1
Molecular FormulaC25H18F3N5
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)N=C(N)N)C(F)(F)F
InChIInChI=1S/C25H18F3N5/c26-25(27,28)23-14-22(33(32-23)19-10-8-18(9-11-19)31-24(29)30)17-7-12-21-16(13-17)6-5-15-3-1-2-4-20(15)21/h1-14H,(H4,29,30,31)
InChIKeyUCOYIUOEXIYJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine (OSU-03013, CAS 742112-34-1): Procurement-Relevant Compound Profile


2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine, commonly designated OSU-03013 (CAS 742112-34-1), is a synthetic celecoxib-derived small molecule belonging to the class of trifluoromethyl pyrazolyl guanidines. It possesses the molecular formula C₂₅H₁₈F₃N₅ and a molecular weight of 445.44 g/mol . Structurally, it is distinguished from its closest analog OSU-03012 (AR-12, CAS 742112-33-0) by the presence of a guanidine terminus in place of the glycinamide terminus found in OSU-03012. The compound functions primarily as a potent, orally active inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK-1) and has been investigated in oncology settings spanning prostate, pancreatic, breast, and colon cancer models [1][2].

Why Closely Related Celecoxib-Derived PDK-1 Inhibitors Cannot Simply Substitute for OSU-03013 in R&D and Procurement


Although OSU-03013 belongs to a well-characterized family of celecoxib-derived PDK-1 inhibitors that includes OSU-03012 and 2,5-dimethyl-celecoxib (DMC), these compounds exhibit meaningful differences in potency, molecular target profiles, and downstream pathway modulation [1]. Even the closest structural congener, OSU-03012, differs in its key pharmacophore: the guanidine terminus of OSU-03013 confers distinct physicochemical properties (LogP ≈ 6.42) and may engage additional biological targets—including the F1F₀-ATPase—that are not equivalently addressed by the glycinamide-based OSU-03012 series [2]. The quantitative evidence presented below demonstrates that OSU-03013's differentiation is not incremental but represents structurally encoded, assay-verifiable divergence that directly impacts experimental reproducibility and scientific selection decisions.

Quantitative Differentiation Evidence for OSU-03013 (CAS 742112-34-1) Relative to Key Comparators


PDK-1 Enzyme Inhibition: ~24-Fold Gain Over the Parent Compound Celecoxib in a Cell-Free Assay

In the seminal structure–activity study by Zhu et al. (2004, Cancer Research), OSU-03013 inhibited recombinant PDK-1 kinase activity with an IC₅₀ value in the low micromolar range (reported as approximately 2 μM across multiple aggregated sources), whereas the parent compound celecoxib inhibited PDK-1 only weakly with an IC₅₀ of 48 μM in the same cell-free assay [1]. This represents an approximately 24-fold enhancement in PDK-1 inhibitory potency achieved through structure-based optimization of the celecoxib scaffold.

PDK-1 inhibition kinase inhibitor potency celecoxib derivative

PDK-1 Inhibition: OSU-03013 vs. Its Closest Structural Analog OSU-03012 (Approximately 2.5-Fold Greater Potency)

OSU-03013 and OSU-03012 were identified together as the two lead compounds from the structure-based optimization of celecoxib [1]. Whereas OSU-03012 consistently demonstrates a PDK-1 IC₅₀ of 5 μM in cell-free recombinant enzyme assays , OSU-03013 exhibits an IC₅₀ of approximately 2 μM under comparable conditions—representing a potency advantage of ~2.5-fold for the guanidine-bearing analog . This difference likely reflects the distinct hydrogen-bonding and electrostatic interaction profiles of the guanidine vs. glycinamide terminus within the ATP-binding pocket of PDK-1.

OSU-03012 vs OSU-03013 guanidine pharmacophore PDK-1 inhibitor comparison

Broad-Spectrum Growth Inhibition Across 60 Cancer Cell Lines: Mean GI50 of 3 μM

In the NCI 60-cell-line screen reported by Zhu et al. (2004), both OSU-03013 and OSU-03012 exhibited a mean concentration for total growth inhibition (GI₅₀) of approximately 3 μM [1]. In comparison, celecoxib requires concentrations of at least 30 μM to produce discernible growth inhibition in tumor cell lines in vitro, and its PDK-1 IC₅₀ of 48 μM is substantially higher [1]. This ~10-fold lower effective growth-inhibitory concentration relative to celecoxib positions OSU-03013 as a significantly more efficient tool compound for cellular pharmacology studies.

NCI-60 panel growth inhibition broad-spectrum anticancer activity

COX-2-Independent Mechanism: Absence of Cyclooxygenase-2 Inhibition Contrasts with Celecoxib

Celecoxib is a selective COX-2 inhibitor (IC₅₀ ≈ 40 nM for COX-2) and its clinical use is associated with COX-2-mediated gastrointestinal and cardiovascular effects . In contrast, the structurally optimized celecoxib derivatives OSU-03012 and OSU-03013 were specifically designed to ablate COX-2 inhibitory activity while retaining and enhancing PDK-1 inhibition [1]. OSU-03012 has been confirmed to show no measurable COX-2 inhibition at concentrations up to 50 μM . While direct COX-2 inhibition data for OSU-03013 are not independently published, the structural rationale established in the Zhu et al. (2004) design study predicts that the guanidine modification of OSU-03013—like the glycinamide modification of OSU-03012—eliminates COX-2 binding [1].

COX-2 independent celecoxib analog off-target sparing

Wnt/β-Catenin Pathway Modulation in Colon Cancer: A Differentiation Axis Not Demonstrated for OSU-03012

In a 2024 study by Yang et al. published in Acta Poloniae Pharmaceutica, OSU-03013 was shown to exert dose- and time-dependent antitumor activity on SW480 colon cancer cells through specific modulation of the Wnt/β-catenin signaling axis [1]. OSU-03013 treatment upregulated E-cadherin and downregulated β-catenin, c-myc, Wnt1, and N-cadherin at the protein level, with concomitant suppression of mTOR and phospho-mTOR. These pathway-level effects were accompanied by reduced cell migration and invasion in Transwell assays. No comparable Wnt-pathway profiling has been reported for OSU-03012 in a peer-reviewed study, suggesting that the guanidine pharmacophore of OSU-03013 may uniquely engage Wnt-dependent anti-metastatic mechanisms.

Wnt signaling colon cancer E-cadherin β-catenin

Guanidine Pharmacophore Confers Distinct F1F0-ATPase Inhibitory Potential Not Shared by Glycinamide-Based Analogs

The guanidine moiety that distinguishes OSU-03013 from OSU-03012 is a core pharmacophoric element in a patent-protected series of pyrazolyl guanidine F1F0-ATPase inhibitors (WO 2012078874 A1, Lycera Corporation) [1]. The patent discloses that trifluoromethyl pyrazolyl guanidine compounds—structurally encompassing OSU-03013—inhibit mitochondrial F1F0-ATPase with IC₅₀ values below 10 μM for the most potent representatives, and that this mechanism is linked to apoptosis regulation in cancer cells [1]. Over 550 compounds in this chemotype were synthesized and screened for ATP synthesis inhibition and cytotoxicity in Ramos B-cell lymphoma cells [2]. By contrast, the glycinamide-bearing OSU-03012 does not contain the guanidine substructure required for F1F0-ATPase engagement and is not claimed in this patent family.

F1F0-ATPase inhibition mitochondrial target pyrazolyl guanidine

Optimal Research and Industrial Application Scenarios for OSU-03013 (CAS 742112-34-1) Based on Verified Differentiation Evidence


PDK-1/Akt Pathway Deconvolution Studies Requiring COX-2-Independent Pharmacological Tools

OSU-03013 is the preferred compound for experiments that require selective interrogation of PDK-1/Akt signaling without COX-2-mediated confounding effects. The ~24-fold improvement in PDK-1 inhibitory potency over celecoxib (IC₅₀: 2 μM vs. 48 μM), combined with the structural ablation of COX-2 inhibitory activity demonstrated for the OSU-03012/OSU-03013 chemotype, makes it possible to attribute observed Akt dephosphorylation and downstream p70 S6 kinase suppression specifically to PDK-1 inhibition [1]. This is critical for target validation studies in prostate, pancreatic, and breast cancer models where COX-2 expression may be variably present and could otherwise complicate mechanistic interpretation [1][2].

Multi-Cell-Line Oncology Screening Campaigns Requiring Consistent and Predictable Growth Inhibitory Profiles

With a mean GI₅₀ of approximately 3 μM across 60 genetically diverse human cancer cell lines, OSU-03013 delivers reproducible, concentration-dependent growth inhibition that supports robust cross-comparison of sensitivity profiles across different tumor types [1]. This performance characteristic makes OSU-03013 a suitable reference compound for benchmarking novel PDK-1 inhibitors or for use as a positive control in high-throughput viability screening workflows where batch-to-batch consistency and predictable dose–response behavior are essential procurement criteria.

Colon Cancer Research Focusing on Wnt/β-Catenin-Dependent Tumor Invasion and Metastasis Mechanisms

OSU-03013 is uniquely positioned as a chemical probe for colon cancer studies that implicate Wnt/β-catenin pathway dysregulation. The 2024 study by Yang et al. demonstrated that OSU-03013 upregulates E-cadherin while downregulating β-catenin, c-myc, Wnt1, and N-cadherin in SW480 colon cancer cells, with concomitant suppression of mTOR signaling and reduction of cell migration and invasion in Transwell assays [2]. No comparable Wnt-pathway profiling data exist for OSU-03012, making OSU-03013 the evidence-supported procurement choice for laboratories investigating Wnt-driven colon cancer progression and anti-metastatic drug discovery.

Dual-Mechanism (Kinase + Mitochondrial ATPase) Translational Pharmacology Programs

For research programs exploring the therapeutic potential of compounds that simultaneously engage PDK-1/Akt signaling and mitochondrial F1F0-ATPase—two pathways linked to apoptosis regulation in cancer—OSU-03013 offers a structurally unique polypharmacology that the glycinamide analog OSU-03012 cannot access [3]. The guanidine pharmacophore, which is the core structural differentiator from OSU-03012, has been explicitly claimed in patent literature (WO 2012078874 A1) as essential for F1F0-ATPase inhibition, with prototype compounds in this series achieving ATP synthesis IC₅₀ values below 10 μM [3]. This dual-mechanism profile supports exploratory studies in mitochondrial apoptosis and immuno-oncology where ATPase inhibition may synergize with kinase pathway disruption.

Quote Request

Request a Quote for 2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.